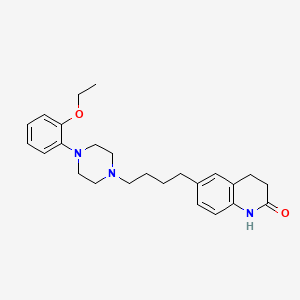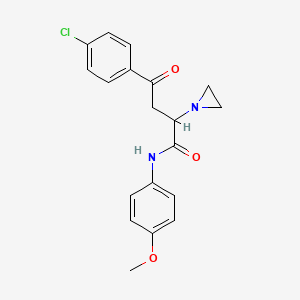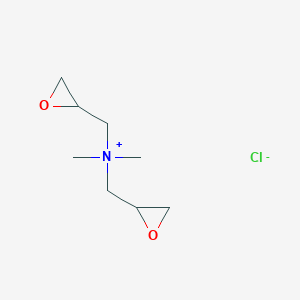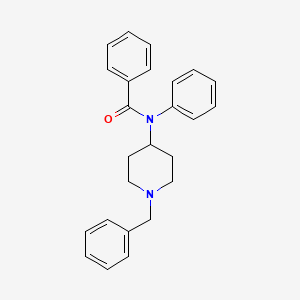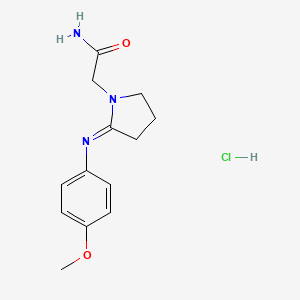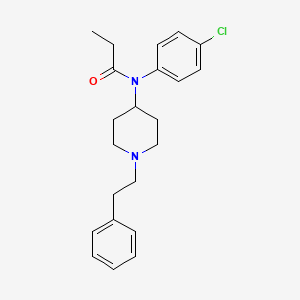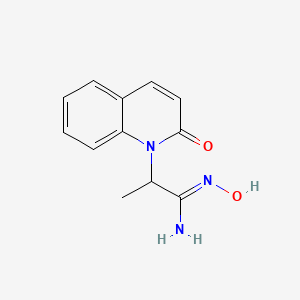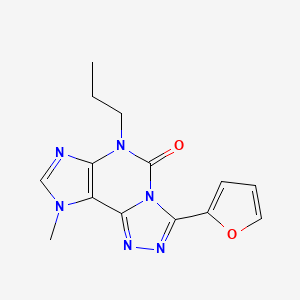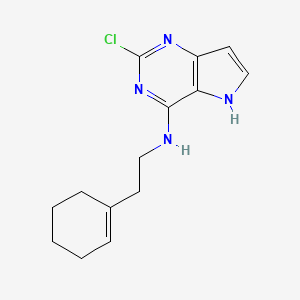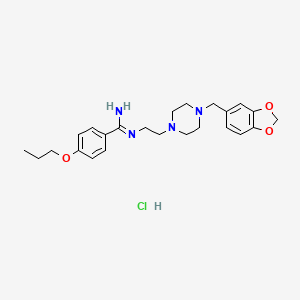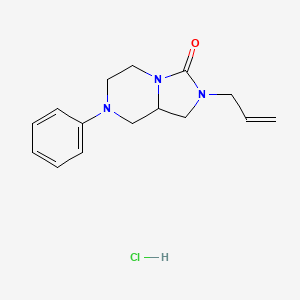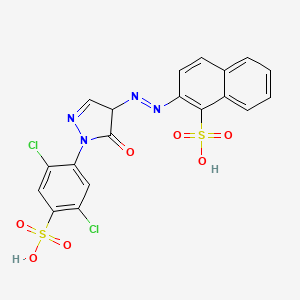
Glutamic acid, N-(p-(1-(2,4-diaminopyrido(3,2-d)pyrimidin-6-ylmethyl)propyl)benzoyl)-, hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glutamic acid, N-(p-(1-(2,4-diaminopyrido(3,2-d)pyrimidin-6-ylmethyl)propyl)benzoyl)-, hydrate is a complex organic compound with the chemical formula C₂₃H₂₈N₆O₆ This compound is a derivative of glutamic acid, an amino acid that plays a crucial role in various biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glutamic acid, N-(p-(1-(2,4-diaminopyrido(3,2-d)pyrimidin-6-ylmethyl)propyl)benzoyl)-, hydrate involves multiple steps. One common method includes the coupling of glutamic acid with a benzoyl derivative containing the pyrido[3,2-d]pyrimidine moiety. The reaction typically employs diethylphosphorocyanidate (DEPC) as a peptide coupling agent . The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and temperatures ranging from room temperature to 60°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the purification of the final product through techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Glutamic acid, N-(p-(1-(2,4-diaminopyrido(3,2-d)pyrimidin-6-ylmethyl)propyl)benzoyl)-, hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Glutamic acid, N-(p-(1-(2,4-diaminopyrido(3,2-d)pyrimidin-6-ylmethyl)propyl)benzoyl)-, hydrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrido[3,2-d]pyrimidine moiety is known to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis . This inhibition disrupts the folate pathway, leading to the suppression of cell proliferation, which is particularly useful in cancer treatment.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methotrexate: Another DHFR inhibitor used in cancer therapy.
Pemetrexed: A similar compound with a pyrrolo[2,3-d]pyrimidine structure, used as an anticancer agent.
Uniqueness
Glutamic acid, N-(p-(1-(2,4-diaminopyrido(3,2-d)pyrimidin-6-ylmethyl)propyl)benzoyl)-, hydrate is unique due to its specific structural modifications, which enhance its binding affinity and selectivity towards DHFR. This makes it a promising candidate for further research and development in medicinal chemistry.
Propriétés
Numéro CAS |
88393-05-9 |
|---|---|
Formule moléculaire |
C23H28N6O6 |
Poids moléculaire |
484.5 g/mol |
Nom IUPAC |
(2S)-2-[[4-[1-(2,4-diaminopyrido[3,2-d]pyrimidin-6-yl)butan-2-yl]benzoyl]amino]pentanedioic acid;hydrate |
InChI |
InChI=1S/C23H26N6O5.H2O/c1-2-12(11-15-7-8-16-19(26-15)20(24)29-23(25)28-16)13-3-5-14(6-4-13)21(32)27-17(22(33)34)9-10-18(30)31;/h3-8,12,17H,2,9-11H2,1H3,(H,27,32)(H,30,31)(H,33,34)(H4,24,25,28,29);1H2/t12?,17-;/m0./s1 |
Clé InChI |
CHXHSHPFFOUELL-YYEGJJRBSA-N |
SMILES isomérique |
CCC(CC1=NC2=C(C=C1)N=C(N=C2N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.O |
SMILES canonique |
CCC(CC1=NC2=C(C=C1)N=C(N=C2N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


